molecular formula C18H14F4N2O4S B569653 (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide CAS No. 1166228-30-3

(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide

Cat. No.: B569653
CAS No.: 1166228-30-3
M. Wt: 430.374
InChI Key: JNUHKUUHIXCACT-UHFFFAOYSA-N
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Description

(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide, also known as this compound, is a useful research compound. Its molecular formula is C18H14F4N2O4S and its molecular weight is 430.374. The purity is usually 95%.
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Mechanism of Action

Target of Action

Bicalutamide, also known as (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide, is a non-steroidal androgen receptor inhibitor . Its primary target is the androgen receptor , a nuclear receptor that is activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .

Mode of Action

Bicalutamide acts by binding to the androgen receptor, thereby inhibiting the action of androgens of adrenal and testicular origin . This competitive inhibition blocks the stimulation of normal and malignant prostatic tissue growth, which is driven by the androgens .

Biochemical Pathways

The exact biochemical pathways affected by Bicalutamide are complex and involve a variety of cellular processes. The primary pathway is the androgen signaling pathway . By inhibiting the androgen receptor, Bicalutamide prevents the translocation of the receptor into the nucleus, thus inhibiting the transcription of androgen-responsive genes .

Pharmacokinetics

Bicalutamide is slowly and saturably absorbed, but its absorption is unaffected by food . It has a long plasma elimination half-life (1 week) and accumulates about 10-fold in plasma during daily administration . Bicalutamide is cleared almost exclusively by metabolism, which is largely mediated by cytochrome P450 (CYP) for ®-bicalutamide, but glucuronidation is the predominant metabolic route for (S)-bicalutamide .

Result of Action

The result of Bicalutamide’s action is the inhibition of the growth of normal and malignant prostatic tissue . This is achieved by blocking the action of androgens, which stimulate the growth of these tissues .

Action Environment

The action of Bicalutamide can be influenced by various environmental factors. Severe hepatic impairment can slow the elimination of ®-bicalutamide . Furthermore, the drug’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other drugs.

Biochemical Analysis

Biochemical Properties

Bicalutamide USP rc B has a high affinity for androgen receptors, but not for progestogen, estrogen, or glucocorticoid receptors . This specificity allows it to effectively block the action of androgens without significantly affecting other hormonal pathways. The compound’s interaction with androgen receptors inhibits the stimulation of normal and malignant prostatic tissue growth .

Cellular Effects

In the cellular context, Bicalutamide USP rc B acts as an antagonist to the androgen receptor, blocking the action of androgens and thereby inhibiting the growth of prostate cancer cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Bicalutamide USP rc B involves its competition with androgens for the binding of androgen receptors . By binding to these receptors, Bicalutamide USP rc B blocks the action of androgens, which are responsible for stimulating the growth of normal and malignant prostatic tissue .

Temporal Effects in Laboratory Settings

It is known that Bicalutamide USP rc B has a long plasma elimination half-life , suggesting that its effects could be long-lasting.

Dosage Effects in Animal Models

It is known that Bicalutamide USP rc B is used clinically at a dosage of 50 mg once daily in combination with a luteinizing hormone-releasing hormone (LHRH) analog for the treatment of Stage D2 metastatic carcinoma of the prostate .

Metabolic Pathways

Bicalutamide USP rc B is cleared almost exclusively by metabolism, largely mediated by cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer .

Properties

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-4-2-3-12(19)7-14)16(25)24-13-6-5-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUHKUUHIXCACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC(=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166228-30-3
Record name 3-Fluoro-4-desfluoro bicalutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1166228303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(3-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-FLUORO-4-DESFLUORO BICALUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZS3UUD66Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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